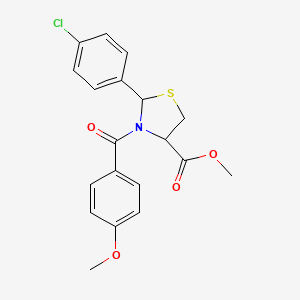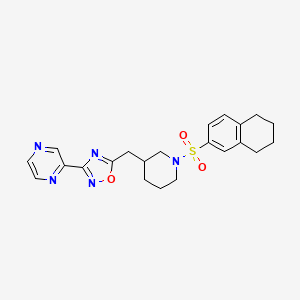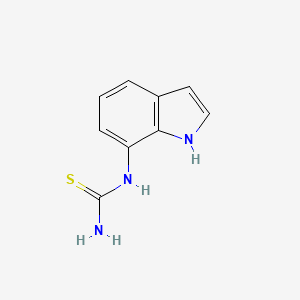![molecular formula C20H20N2O B2760179 6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 922952-04-3](/img/structure/B2760179.png)
6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, also known as DMPP, is a synthetic compound that belongs to the pyridazinone family. DMPP has received significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including pyridazinone derivatives, through various chemical reactions. These compounds were evaluated for their antimicrobial and antioxidant activities, showing moderate to good efficacy. The study also included in silico molecular docking screenings to predict the binding energies of these compounds to target proteins (Flefel et al., 2018).
Another research by Al‐Zaydi and Borik (2007) explored microwave-assisted condensation reactions to synthesize pyridazinone derivatives. This approach aimed to improve yields and reduce reaction times, highlighting the versatility of pyridazinone scaffolds in organic synthesis (Al‐Zaydi & Borik, 2007).
Biological Applications
- Pyridazinone derivatives have been investigated for their biological activities. For instance, Kamble et al. (2015) synthesized new pyridazinone derivatives and evaluated them as anticancer, antiangiogenic, and antioxidant agents. The study found that some derivatives exhibited significant inhibitory activity against human cancer cell lines and potential as antiangiogenic agents (Kamble et al., 2015).
Environmental and Agricultural Applications
- Hilton et al. (1969) investigated the modes of action of pyridazinone herbicides, identifying their inhibitory effects on photosynthesis in plants. This research contributed to understanding the phytotoxicity mechanisms of pyridazinone derivatives and their applications in weed control (Hilton et al., 1969).
Propiedades
IUPAC Name |
6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-4-6-17(12-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHDFHWTRLXHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)
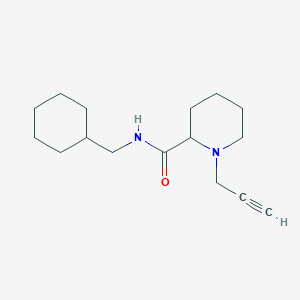
![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)
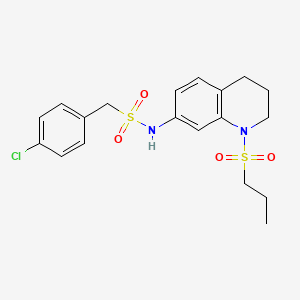
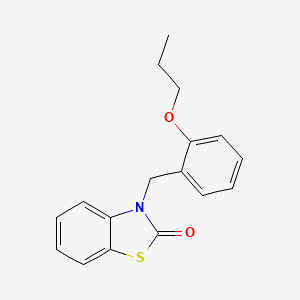
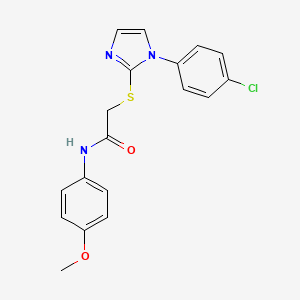
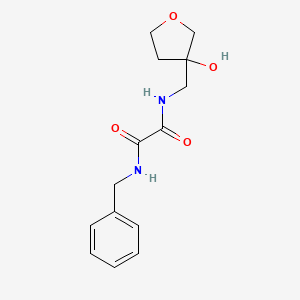
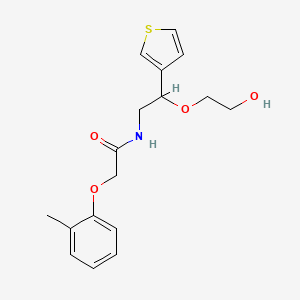
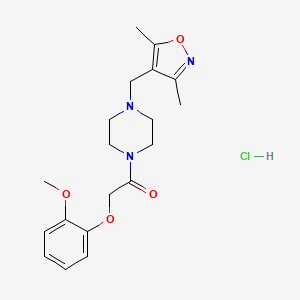
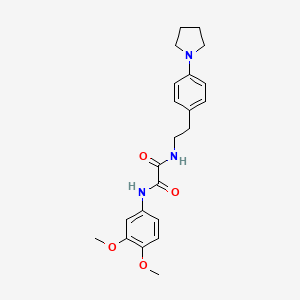
![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)
